Rhamnocitrin

Description

This compound has been reported in Populus szechuanica, Alpinia tonkinensis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

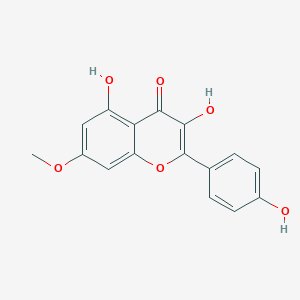

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSZRBPYXNEFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942365 | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-92-6, 20243-59-8 | |

| Record name | Rhamnocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAMNOCITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rhamnocitrin: A Technical Guide to its Natural Sources, Discovery, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnocitrin, a 7-O-methylated flavonol, is a naturally occurring flavonoid found in a variety of plant species. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, historical discovery, and the molecular pathways it modulates. Detailed experimental protocols for its extraction and isolation are provided, alongside quantitative data on its occurrence. Furthermore, this guide visualizes key signaling pathways influenced by this compound, offering a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

This compound (3,4',5-trihydroxy-7-methoxyflavone) is a monomethoxyflavone derived from the methylation of kaempferol at the 7-hydroxyl group.[1] As a member of the flavonol subclass of flavonoids, it shares a common 3-hydroxy-4-keto-2-phenyl-chromene backbone. Flavonoids, as a class of plant secondary metabolites, have garnered significant interest for their diverse pharmacological activities. This compound, in particular, has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a compound of interest for further investigation and potential therapeutic application.[2]

Discovery and Historical Context

The discovery of flavonoids dates back to the 1930s when Hungarian scientist Dr. Albert Szent-Györgyi identified a substance from citrus peel, which he initially named "vitamin P," that could reduce capillary permeability and fragility.[3][4] This substance was later identified as a mixture of flavonoids. While the specific discovery of this compound is not as prominently documented, the broader exploration of plant constituents led to the identification and characterization of numerous flavonoid structures, including kaempferol and its derivatives. This compound is structurally a 7-methyl ether of kaempferol.[1]

Natural Sources of this compound

This compound is distributed across various plant families. While quantitative data for this compound content is not extensively available for all sources, several plants have been identified as containing this flavonol.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Tetracera alnifolia | Dilleniaceae | Leaves and Stem | [5] |

| Prunus padus var. seoulensis | Rosaceae | Leaves | [6] |

| Populus szechuanica | Salicaceae | Not specified | [7] |

| Alpinia tonkinensis | Zingiberaceae | Not specified | [7] |

| Rhamnus alaternus | Rhamnaceae | Not specified | [8] |

| Rhamnus disperma | Rhamnaceae | Roots | |

| Syzygium aromaticum (Clove) | Myrtaceae | Flower buds | [9][10] |

| Melissa officinalis (Lemon Balm) | Lamiaceae | Leaves | [9][10] |

Note: The concentration of this compound can vary significantly based on the plant's growing conditions, harvesting time, and the specific part of the plant being analyzed.

Biosynthesis of this compound

This compound biosynthesis follows the general flavonoid pathway, starting from the amino acid phenylalanine. The final step in the formation of this compound is the O-methylation of kaempferol at the 7-hydroxyl position. This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs).

Biosynthesis of this compound from Phenylalanine.

Several flavonoid 7-O-methyltransferases have been identified and characterized from various plant species, and some have been shown to effectively catalyze the conversion of kaempferol to this compound.[3][11][12] For instance, a flavonoid O-methyltransferase from Perilla frutescens (PfOMT3) has been shown to regiospecifically transfer a methyl group to the 7-OH of flavonoids, including kaempferol, to produce this compound.[3]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from plant material typically involves extraction with a suitable solvent followed by chromatographic purification. Below are examples of protocols that can be adapted for the isolation of this compound.

General Extraction of Flavonoids from Plant Material

This protocol provides a general procedure for the extraction of flavonoids, which can be the first step in isolating this compound.

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol (80-95%)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the dried and powdered plant material in 80-95% methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio is typically 10:1 (v/w).

-

Filter the extract through filter paper to remove solid plant material.

-

Repeat the extraction process with the plant residue to ensure complete extraction of flavonoids.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Isolation of this compound 3-Sulphate from Tetracera alnifolia[5]

This protocol details a specific method for isolating a sulfated derivative of this compound.

Materials:

-

Dried and powdered leaves and stem of Tetracera alnifolia (25 g)

-

Deionized water (300 mL)

-

Whatman No. 40 filter paper

-

Vacuum evaporator

Procedure:

-

Boil 25 g of the dried, powdered plant material in 300 mL of water for 30 minutes with shaking.[5]

-

Filter the resulting solution through Whatman No. 40 filter paper.[5]

-

Concentrate the filtrate to dryness under vacuum at 40°C to yield a crude extract rich in this compound 3-sulphate.[5]

-

Crystallize the pure this compound 3-sulphate from the crude extract in water. This method yielded approximately 250 mg of pure compound, which corresponds to a 1% w/w yield from the dried plant material.[5]

Chromatographic Purification of this compound (Aglycone)

The following is a general workflow for the purification of this compound from a crude flavonoid extract using column chromatography.

General Workflow for this compound Purification.

Procedure:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or chloroform.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound (visualized under UV light and/or with a suitable staining reagent).

-

Combine the fractions rich in this compound and concentrate them.

-

For higher purity, the combined fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of this pathway.

This compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and apoptosis. This compound has been shown to modulate the activity of MAPKs such as ERK and p38.[13]

This compound modulates the MAPK signaling pathway.

Conclusion

This compound is a promising natural flavonol with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its natural sources, discovery, biosynthesis, and molecular mechanisms of action. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound. Future research should focus on expanding the quantitative analysis of this compound in a wider array of plant species, optimizing isolation protocols, and further elucidating its complex interactions with cellular signaling pathways to unlock its full therapeutic potential.

References

- 1. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variation in Phenolic Compounds Content and Antioxidant Activity of Different Plant Organs from Rumex crispus L. and Rumex obtusifolius L. at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

- 6. This compound isolated from Prunus padus var. seoulensis: A potent and selective reversible inhibitor of human monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C16H12O6 | CID 5320946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rhamnusalaternus Plant: Extraction of Bioactive Fractions and Evaluation of Their Pharmacological and Phytochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Showing Compound this compound (FDB006019) - FooDB [foodb.ca]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0257193) [hmdb.ca]

- 11. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Rhamnocitrin: A Technical Guide for Researchers

CAS Number: 569-92-6

Chemical Synonyms: 7-O-Methylkaempferol, Kaempferol 7-methyl ether, 3,4',5-Trihydroxy-7-methoxyflavone, C.I. 75650[1][2]

This technical guide provides an in-depth overview of the flavonoid rhamnocitrin, tailored for researchers, scientists, and drug development professionals. It covers its chemical properties, quantitative biological data, key signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | [1] |

| Molecular Formula | C₁₆H₁₂O₆ | [1] |

| Molecular Weight | 300.26 g/mol | [1] |

| Appearance | Yellow powder | [3] |

| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][3] |

Quantitative Biological Activity

This compound exhibits a range of biological activities, including antioxidant and anti-inflammatory effects. The following table summarizes key quantitative data on its bioactivity.

| Assay | Target/Endpoint | Test System | IC₅₀ (µM) | Reference |

| Antioxidant | DPPH radical scavenging | Chemical assay | 28.38 ± 3.07 | [2] |

| Antioxidant | LDL Oxidation (malondialdehyde formation) | Copper-induced human LDL | Potent inhibition (specific IC₅₀ not provided) | |

| Antioxidant | LDL Oxidation (conjugated diene formation) | Copper-induced human LDL | Potent inhibition (specific IC₅₀ not provided) | |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Effective inhibition (specific IC₅₀ not provided) | |

| Anti-inflammatory | CD36 mRNA expression | oxLDL-stimulated THP-1 macrophages | Significant reduction at 20 µM |

Key Signaling Pathways

This compound modulates several key signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis.

MAPK Signaling Pathway

This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to a variety of stimuli. Specifically, it can attenuate the phosphorylation of p38 MAPK.

STIM1/NFATc3 Signaling Pathway

This compound can modulate intracellular calcium signaling by affecting the STIM1-mediated store-operated calcium entry (SOCE), which in turn influences the activation of the transcription factor NFATc3.

NF-κB and Nrf2/HO-1 Signaling Pathways

This compound exhibits anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways. It can inhibit the activation of NF-κB and promote the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like HO-1.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is adapted from studies evaluating the anti-inflammatory effects of flavonoids.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment:

-

Prepare various concentrations of this compound in DMEM.

-

Replace the culture medium with fresh medium containing the desired concentrations of this compound.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor) should be included.

3. Measurement of Nitric Oxide:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Western Blot Analysis for MAPK Pathway Proteins

This protocol outlines the general steps for analyzing the phosphorylation status of MAPK proteins (e.g., p38, ERK, JNK) in response to this compound treatment.

1. Cell Lysis:

-

Culture and treat cells with this compound and/or a stimulant (e.g., LPS) as described previously.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., anti-phospho-p38, anti-p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.

Measurement of Intracellular Calcium Concentration

This protocol describes a method to measure changes in intracellular calcium levels using a fluorescent calcium indicator like Fura-2 AM.

1. Cell Preparation and Dye Loading:

-

Seed cells on glass coverslips in a suitable culture dish and allow them to adhere.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in the salt solution for 30-60 minutes at 37°C in the dark. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

-

Wash the cells with the salt solution to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.

2. Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission fluorescence at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

3. Stimulation and Data Acquisition:

-

Perfuse the cells with a solution containing this compound for a defined period.

-

Subsequently, stimulate the cells with an agonist that induces calcium release or influx (e.g., thapsigargin to deplete ER stores, or an appropriate receptor agonist).

-

Continuously record the fluorescence intensity at both excitation wavelengths.

4. Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration.

-

The Grynkiewicz equation can be used to convert the fluorescence ratios to absolute calcium concentrations, although often the change in the ratio itself is reported as a measure of the calcium response.

This guide provides a comprehensive starting point for researchers interested in the multifaceted biological activities of this compound. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of further investigations into its therapeutic potential.

References

A Comprehensive Review of the Biological Activities of Rhamnocitrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnocitrin, a naturally occurring O-methylated flavonol, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of kaempferol, this phytochemical, found in various medicinal plants, exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antiviral, neuroprotective, and antioxidant properties. This technical guide provides an in-depth review of the current state of research on this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation and potential therapeutic applications of this promising natural compound.

Introduction

This compound, chemically known as 7-O-methylkaempferol, is a flavonoid that has been isolated from various plant sources. Flavonoids are a class of polyphenolic compounds widely recognized for their health-promoting benefits[1]. The unique structural characteristics of this compound contribute to its diverse biological functions, making it a subject of intensive research. This guide will systematically explore the key biological activities of this compound, presenting the available quantitative data and the experimental protocols used to elucidate these effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins[1]. By inhibiting the activation of NF-κB and the phosphorylation of MAPK pathway components like p38 and JNK, this compound effectively downregulates the production of these inflammatory molecules.

Quantitative Data

The following table summarizes the quantitative data on the anti-inflammatory activity of this compound.

| Assay | Cell Line | Inhibitor | IC50 Value | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | This compound | Inhibition observed | [1] |

Note: Specific IC50 values for this compound's inhibition of nitric oxide production in RAW 264.7 cells were not consistently available in the searched literature. However, studies on similar flavonoids like luteolin have reported IC50 values in the range of 17.1 µM to 27 µM for NO inhibition in the same cell line[2][3].

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

-

Data Analysis: Determine the IC50 value of this compound for NO production inhibition.

Signaling Pathway Visualization

Caption: this compound's anti-inflammatory mechanism.

Anticancer Activity

This compound has been shown to possess anticancer properties against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) through the activation of caspase cascades and to arrest the cell cycle at different phases. It also modulates signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Quantitative Data

The following table summarizes the available quantitative data on the anticancer activity of this compound and related flavonoids.

| Cell Line | Compound | IC50 Value (µM) | Reference |

| HeLa (Cervical Cancer) | Quercetin | ~86.6 (29.49 µg/ml) | [4] |

| MCF-7 (Breast Cancer) | Quercetin | 37 | [5] |

| HepG2 (Liver Cancer) | Data not available | - | |

| A549 (Lung Cancer) | Data not available | - |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of this compound.

Signaling Pathway Visualization

Caption: this compound's anticancer signaling pathways.

Antiviral Activity

This compound has shown promising antiviral activity, particularly against influenza viruses.

Mechanism of Action

Recent studies have revealed that this compound exerts its antiviral effects against influenza virus by inhibiting the cGAS-STING signaling pathway. This pathway is a key component of the innate immune system that detects viral DNA and triggers an antiviral response. By inhibiting this pathway, this compound reduces the production of type I interferons and pro-inflammatory cytokines, thereby mitigating the virus-induced inflammatory damage[6][7][8].

Quantitative Data

The following table presents quantitative data on the antiviral activity of this compound.

| Virus Strain | Cell Line | Inhibitor | IC50 Value | Reference |

| Influenza A/Aichi/2/1968 (H3N2) | MDCK, A549 | This compound | Antiviral effect observed | [6][8] |

Note: While the study demonstrated a clear antiviral effect, a specific IC50 value was not explicitly stated in the abstract.

Experimental Protocol: Plaque Reduction Assay

This protocol details the plaque reduction assay used to evaluate the antiviral activity of this compound against influenza virus.

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 6-well plate and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

-

Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence or absence of various concentrations of this compound for 1 hour at 37°C.

-

Overlay: Remove the virus inoculum and overlay the cells with a medium containing 0.7% agarose and trypsin.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

-

Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction and determine the IC50 value of this compound.

Signaling Pathway Visualization

Caption: this compound's antiviral mechanism via cGAS-STING.

Neuroprotective Activity

This compound has shown potential as a neuroprotective agent, offering protection against neuronal damage and cell death.

Mechanism of Action

The neuroprotective effects of this compound are linked to its antioxidant properties and its ability to modulate signaling pathways involved in neuronal survival and apoptosis. It can protect neurons from oxidative stress-induced damage and inhibit pro-apoptotic pathways.

Quantitative Data

Direct quantitative data for the neuroprotective effects of this compound is limited. However, studies on related flavonoids provide insights into their potential efficacy.

| Assay | Cell Line | Compound | EC50 Value | Reference |

| Glutamate-induced excitotoxicity | HT22 | Data not available | - |

Note: While the neuroprotective effects of flavonoids are widely studied, specific EC50 values for this compound in neuroprotection assays were not found in the initial searches.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of this compound against a neurotoxin in the human neuroblastoma SH-SY5Y cell line.

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.

-

Treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine, rotenone, or amyloid-beta) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer activity section.

-

Apoptosis Assessment: Analyze apoptosis by staining with Annexin V-FITC and propidium iodide, followed by flow cytometry.

-

Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis and cell survival pathways (e.g., caspases, Bcl-2 family proteins).

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.

Mechanism of Action

The antioxidant activity of this compound is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the radical chain reactions.

Quantitative Data

The following table summarizes the quantitative data on the antioxidant activity of this compound.

| Assay | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | ~25 | [1] |

| DPPH Radical Scavenging | 28.38 ± 3.07 | [9][10] |

| ABTS Radical Scavenging | Data not available | |

| ORAC | Data not available |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure the radical scavenging activity of this compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Data Analysis: Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a multifaceted flavonoid with a wide range of promising biological activities. Its anti-inflammatory, anticancer, antiviral, neuroprotective, and antioxidant properties, supported by growing in vitro and in vivo evidence, highlight its potential as a lead compound for the development of novel therapeutics. The detailed mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB, MAPK, and cGAS-STING, provide a solid foundation for further research. While more extensive quantitative data, especially from clinical trials, are needed to fully establish its therapeutic efficacy and safety profile, the existing body of evidence strongly suggests that this compound is a valuable natural product worthy of continued investigation by the scientific and drug development communities. This guide serves as a comprehensive starting point for researchers aiming to unlock the full therapeutic potential of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential antiviral activity of this compound against influenza virus H3N2 by inhibiting cGAS/STING pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. glpbio.com [glpbio.com]

- 10. This compound | CAS:569-92-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

The Role of Rhamnocitrin as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnocitrin, a naturally occurring O-methylated flavonol, is a plant secondary metabolite found in various medicinal plants. As a 7-O-methyl ether derivative of kaempferol, it exhibits a wide spectrum of pharmacological activities, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis, chemical properties, and multifaceted biological roles of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and application. Furthermore, this guide illustrates the molecular mechanisms of this compound's action through detailed signaling pathway diagrams.

Introduction

Flavonoids, a diverse group of polyphenolic compounds, are widely distributed in the plant kingdom and are recognized for their beneficial health effects.[1] this compound (3,4′,5-trihydroxy-7-methoxyflavone) is a prominent member of the flavonol subclass, structurally characterized by the methylation of the hydroxyl group at the C7 position of the kaempferol backbone.[2] This structural modification influences its bioavailability and metabolic stability, often enhancing its therapeutic potential compared to its parent compound.[3]

This compound has been isolated from various plant species, including Prunus, Alpinia, and Populus species.[2] Its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral effects, have been demonstrated in numerous preclinical studies.[4] This guide aims to provide a detailed technical overview of this compound, consolidating current knowledge to support its exploration as a potential therapeutic agent.

Biosynthesis and Chemical Properties

Biosynthesis of this compound

This compound biosynthesis in plants originates from the general flavonoid pathway, which is an extension of the phenylpropanoid pathway. The immediate precursor of this compound is kaempferol. The final step in the biosynthesis of this compound involves the specific methylation of the 7-hydroxyl group of kaempferol. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine-dependent O-methyltransferase (OMT), specifically a flavonoid 7-O-methyltransferase.[5][6]

Chemical Properties

| Property | Value |

| IUPAC Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[2] |

| Synonyms | 7-Methylkaempferol, 7-O-Methylkaempferol[2] |

| Molecular Formula | C₁₆H₁₂O₆[2] |

| Molecular Weight | 300.26 g/mol [2] |

| Appearance | Yellow crystalline solid |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, DMSO, and other organic solvents.[7] |

| CAS Number | 569-92-6[5] |

Biological Activities and Mechanisms of Action

This compound exhibits a wide array of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in structured tables for easy comparison.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Quantitative Data for Anti-inflammatory Activity

| Assay | Cell Line/Model | IC₅₀/Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | IC₅₀: ~25-50 µM (estimated) | [7] |

| TNF-α Production | Mouse Peritoneal Macrophages | Inhibition at 25-100 µg/ml | [7] |

| IL-6 Production | Mouse Peritoneal Macrophages | Inhibition at 25-100 µg/ml | [7] |

Signaling Pathways Involved in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: this compound has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.[8]

-

MAPK Pathway: this compound has been observed to attenuate the phosphorylation of p38 MAPK.[1] It also stimulates a transient activation of the ERK cascade.[1] The differential regulation of MAPK components contributes to its overall anti-inflammatory and cytoprotective effects.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is attributed to its flavonoid structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data for Antioxidant Activity

| Assay | IC₅₀ | Reference |

| DPPH Radical Scavenging | 28.38 ± 3.07 µM | [1] |

Signaling Pathways Involved in Antioxidant Action

This compound enhances the cellular antioxidant defense system, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Nrf2/ARE Pathway: this compound promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).[1][9]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data for Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ | Reference |

| HTB-26 | Breast Cancer | 10-50 µM | [8] |

| PC-3 | Pancreatic Cancer | 10-50 µM | [8] |

| HepG2 | Hepatocellular Carcinoma | 10-50 µM | [8] |

| HCT116 | Colon Cancer | 22.4 µM | [8] |

Neuroprotective Effects

This compound exhibits neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. It has been shown to protect PC12 cells from oxidative damage-induced apoptosis.[1] The underlying mechanisms involve the induction of antioxidant enzymes and modulation of MAPK signaling.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. It has been shown to inhibit the replication of the influenza A/Aichi/2/1968 (H3N2) virus in MDCK and A549 cells.[4]

Quantitative Data for Antiviral Activity

| Virus Strain | Cell Line | EC₅₀/IC₅₀ | Reference |

| Influenza A (H3N2) | MDCK | IC₅₀ = 2.322 µM | [10] |

Signaling Pathways Involved in Antiviral Action

This compound's antiviral activity against influenza virus is mediated, at least in part, by the inhibition of the cGAS-STING signaling pathway.

-

cGAS-STING Pathway: this compound has been found to inhibit the activation of the cGAS-STING pathway, leading to a reduction in the production of type I interferons and proinflammatory cytokines during viral infection.[4][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Workflow ```dot digraph "DPPH Assay Workflow" { graph [rankdir="LR"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Prepare this compound solutions\n(various concentrations)", shape=ellipse]; step1 [label="Add DPPH solution\nto each concentration"]; step2 [label="Incubate in the dark\n(30 minutes)"]; step3 [label="Measure absorbance\nat 517 nm"]; end [label="Calculate % inhibition\nand IC₅₀ value", shape=ellipse];

start -> step1 -> step2 -> step3 -> end; }

Methodology

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Incubate the plate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is prepared to quantify the amount of nitrite in the samples.

-

The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow

Methodology

-

Seed the desired cancer cell line in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, is determined from the dose-response curve. [12]

Conclusion

This compound, a naturally occurring O-methylated flavonol, stands out as a promising plant metabolite with a remarkable range of biological activities. Its demonstrated efficacy in modulating key signaling pathways involved in inflammation, oxidative stress, cancer, and viral infections underscores its potential for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound. Future research should focus on in-vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate the preclinical promise of this compound into clinical applications.

References

- 1. Regulation of heme oxygenase-1 expression and MAPK pathways in response to kaempferol and this compound in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 3. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential antiviral activity of this compound against influenza virus H3N2 by inhibiting cGAS/STING pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Honey and Alzheimer’s Disease—Current Understanding and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound decreases fibrosis of ovarian granulosa cells by regulating the activation of the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway mediated by Wisp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Rhamnocitrin: An In-depth Technical Guide on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rhamnocitrin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory activities.[1][2] As a derivative of kaempferol, this flavonoid demonstrates a wide range of pharmacological effects, positioning it as a promising candidate for therapeutic development.[2] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, natural product chemistry, and drug discovery.

Antioxidant Properties of this compound

This compound exerts its antioxidant effects through multiple mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.[2][3] These properties are crucial in mitigating the oxidative stress implicated in a variety of pathological conditions.[3]

Free Radical Scavenging Activity

This compound has demonstrated significant efficacy in neutralizing harmful free radicals. Its activity is often quantified using standard in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.

Table 1: Quantitative Antioxidant Activity of this compound

| Assay | IC50 Value (µM) | Comments | Reference |

|---|

| DPPH Radical Scavenging | 28.38 ± 3.07 | Activity is comparable to the related flavonoid, Kaempferol (IC50 26.10 ± 1.33 µM). |[4] |

Modulation of Antioxidant Signaling Pathways: The Nrf2 Pathway

Beyond direct scavenging, this compound can augment the cellular antioxidant defense capacity by upregulating key signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of endogenous antioxidant systems.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8] this compound, along with similar flavonoids, is known to induce HO-1 gene expression, indicating its role in activating this protective pathway.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Importance and Therapeutic Benefit of this compound: A Review of Pharmacology and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of heme oxygenase-1 expression and MAPK pathways in response to kaempferol and this compound in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiatherogenic effects of kaempferol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Investigation into Rhamnocitrin's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research into the neuroprotective effects of Rhamnocitrin, a naturally occurring flavonoid. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurodegenerative diseases. This document summarizes key findings, details experimental methodologies, and visualizes the molecular pathways implicated in this compound's neuroprotective action.

Introduction

This compound, a 7-O-methylated derivative of kaempferol, is a flavonoid found in various medicinal plants. Emerging scientific evidence suggests that this compound possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] These characteristics make it a promising candidate for further investigation as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, which are often characterized by oxidative stress and neuroinflammation.[3][4] This guide synthesizes the current understanding of this compound's neuroprotective potential, with a focus on its mechanisms of action and the experimental models used to elucidate them.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound and its structural relatives, such as Rhamnetin, are believed to be multifactorial, primarily revolving around the mitigation of oxidative stress and the suppression of inflammatory pathways within the central nervous system.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[5][6] this compound, like other flavonoids, is a potent scavenger of free radicals. Its antioxidant properties are attributed to its chemical structure, which enables it to donate hydrogen atoms and stabilize radical species.

Anti-inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, is another critical factor in the progression of neurodegenerative pathologies.[7][8] this compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies on related flavonoids suggest that these effects include the inhibition of pro-inflammatory cytokine production and the regulation of enzymes involved in the inflammatory cascade.[7][9]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] In the context of neuroinflammation, the activation of NF-κB in microglia leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. Rhamnetin, a closely related flavonoid, has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[1]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[9] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). A study on a rhamnoside derivative demonstrated its ability to activate Nrf2 signaling, suggesting a key mechanism for its neuroprotective effects.[9]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Models and Protocols

The investigation of this compound's neuroprotective effects has utilized various in vitro and in vivo models. The following sections detail the methodologies commonly employed in these studies.

In Vitro Models

-

Cell Lines:

-

HT22 Cells: A murine hippocampal neuronal cell line, is frequently used to model glutamate-induced oxidative stress and excitotoxicity.[2]

-

SH-SY5Y Cells: A human neuroblastoma cell line, is often used to study neurotoxicity and neuroprotective mechanisms in models of Parkinson's disease.[10]

-

BV2 and HMC3 Cells: Murine and human microglial cell lines, respectively, are used to investigate neuroinflammation and the anti-inflammatory effects of compounds.[9]

-

Rat Brain Astrocytes (RBA-1): Primary or immortalized astrocytes are used to study the role of glial cells in neuroinflammation.[1]

-

Experimental Protocols

A generalized workflow for in vitro neuroprotection assays is outlined below.

Caption: A generalized experimental workflow for in vitro studies.

-

Cell Viability Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound for a specified time.

-

Introduce the neurotoxic agent (e.g., glutamate, H₂O₂).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[3]

-

-

-

Measurement of Oxidative Stress Markers:

-

Reactive Oxygen Species (ROS) Detection:

-

Use fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

After treatment with this compound and the neurotoxin, incubate the cells with the probe.

-

Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence microplate reader or flow cytometer.

-

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Measure the levels of MDA, a product of lipid peroxidation, in cell lysates or tissue homogenates.

-

Use a commercial kit based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

Measure the absorbance at the appropriate wavelength.[11]

-

-

Glutathione (GSH) Assay:

-

Measure the levels of reduced glutathione (GSH), a major intracellular antioxidant.

-

Use a commercial kit that employs a colorimetric or fluorometric method to quantify GSH levels in cell lysates.[11]

-

-

-

Quantification of Inflammatory Markers:

-

Nitric Oxide (NO) Assay (Griess Reagent):

-

Collect the cell culture supernatant after treatment.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at approximately 540 nm to determine the nitrite concentration, which reflects NO production.[12]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use specific ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cell culture supernatants or tissue homogenates.[9]

-

-

-

Western Blot Analysis:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[2][13]

-

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary studies on this compound and related flavonoids, demonstrating their neuroprotective potential.

Table 1: Effects on Cell Viability

| Compound | Cell Line | Neurotoxin | Concentration | % Increase in Cell Viability | Reference |

| Rhamnetin | RBA-1 | Bradykinin | 1-10 µM | Concentration-dependent inhibition of BK-induced cytotoxicity | [1] |

| PL201 (rhamnoside) | BV2, HMC3 | LPS, Aβ | 10-300 µM | No significant cytotoxicity at tested concentrations | [9] |

| Berberine (related alkaloid) | SH-SY5Y | H₂O₂ | 1.5-3.0 µg/ml | 287-344% | [10] |

Table 2: Modulation of Inflammatory Markers

| Compound | Cell Line | Stimulant | Concentration | Measured Marker | % Inhibition | Reference |

| Rhamnetin | RBA-1 | Bradykinin | 10 µM | MMP-9 expression | Significant | [1] |

| PL201 (rhamnoside) | BV2 | LPS | 30-100 µM | IL-6, TNFα, MCP-1, IL-1β, iNOS, COX-2 | Significant, dose-dependent | [9] |

| Rhein (related compound) | BV2 | LPS | 10-50 µM | NO production | Significant | [12] |

Table 3: Impact on Oxidative Stress Markers

| Compound | Model | Oxidative Stressor | Concentration | Measured Marker | Effect | Reference |

| Rhamnetin | RBA-1 | Bradykinin | 10 µM | ROS production | Significant Inhibition | [1] |

| Quercetin | Rat Brain | Iron Oxide Nanoparticles | 100 mg/kg | MDA | Significant Decrease | [11] |

| Quercetin | Rat Brain | Iron Oxide Nanoparticles | 100 mg/kg | GSH | Significant Increase | [11] |

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a promising natural compound with significant neuroprotective properties. Its ability to mitigate oxidative stress and neuroinflammation through the modulation of key signaling pathways like NF-κB and Nrf2 highlights its therapeutic potential for neurodegenerative diseases.

Future research should focus on:

-

In-depth in vivo studies: To evaluate the efficacy of this compound in animal models of neurodegenerative diseases, assessing cognitive and motor functions.

-

Bioavailability and Blood-Brain Barrier Permeability: To determine the extent to which this compound and its metabolites can reach the central nervous system.

-

Structure-Activity Relationship Studies: To identify more potent and specific derivatives of this compound.

-

Elucidation of Additional Molecular Targets: To gain a more comprehensive understanding of its mechanisms of action.

This technical guide provides a solid foundation for researchers to build upon in the quest to develop novel and effective therapies for debilitating neurodegenerative disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative stress alters neuronal RNA- and protein-synthesis: Implications for neural viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroinflammation: modulation by flavonoids and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | PL201, a Reported Rhamnoside Against Alzheimer's Disease Pathology, Alleviates Neuroinflammation and Stimulates Nrf2 Signaling [frontiersin.org]

- 10. Effect of Berberine on Cell Survival in the Developing Rat Brain Damaged by MK-801 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: High-Yield Extraction of Rhamnocitrin from Astragalus complanatus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astragalus complanatus, a key herb in traditional medicine, is a rich source of bioactive flavonoids, with rhamnocitrin being a compound of significant interest for its potential therapeutic properties. This document provides a detailed, step-by-step protocol for the efficient extraction and purification of this compound from the seeds of Astragalus complanatus. The outlined procedures are based on established methodologies for flavonoid extraction from Astragalus species, optimized for high-yield and purity of the target compound, this compound.

Materials and Reagents

-

Plant Material: Dried seeds of Astragalus complanatus

-

Solvents:

-

Ethanol (95%, analytical grade)

-

Methanol (HPLC grade)

-

Chloroform (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Hexane (analytical grade)

-

Deionized water

-

-

Chromatography:

-

Silica gel (100-200 mesh) for column chromatography

-

Semi-preparative HPLC system

-

C18 column

-

-

General Lab Equipment:

-

Grinder or mill

-

Soxhlet extractor or round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Glass columns for chromatography

-

Beakers, flasks, and other standard glassware

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Experimental Protocols

Part 1: Extraction of Total Flavonoids

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining a crude flavonoid-rich extract from Astragalus complanatus seeds.

1.1. Sample Preparation:

-

Select high-quality, dried seeds of Astragalus complanatus.

-

Grind the seeds into a fine powder (approximately 100 mesh) to increase the surface area for extraction.

-

Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

1.2. Ultrasound-Assisted Extraction:

-

Weigh 10 g of the dried Astragalus complanatus seed powder and place it into a 500 mL Erlenmeyer flask.

-

Add 260 mL of 95% ethanol to the flask, achieving a solvent-to-sample ratio of 26:1 (mL:g).

-

Place the flask in an ultrasonic bath.

-

Set the extraction temperature to 52°C and the duration to 34 minutes.

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Part 2: Purification of this compound

This section details the purification of this compound from the crude flavonoid extract using column chromatography followed by semi-preparative HPLC.

2.1. Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Perform successive liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.[1]

2.2. Silica Gel Column Chromatography:

-

Prepare a silica gel column (100-200 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol.[1]

-

Load the concentrated ethyl acetate fraction onto the column.

-

Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).[1]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-rich fractions and concentrate them using a rotary evaporator.

2.3. Semi-Preparative HPLC:

-

Further purify the this compound-containing fraction using a semi-preparative HPLC system with a C18 column.

-

A typical mobile phase could be a gradient of methanol and water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 365 nm) to detect the peak corresponding to this compound.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Part 3: Quantification of this compound

The concentration of this compound in the extracts can be determined using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2]

3.1. Sample and Standard Preparation:

-

Prepare a stock solution of a this compound standard of known concentration in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving a known amount of the purified extract in methanol and filtering it through a 0.22 µm syringe filter.[2]

3.2. UHPLC-MS/MS Conditions:

-

Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[3]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[3]

-

Flow Rate: 0.4 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

Mass Spectrometry: Operated in a suitable mode (e.g., multiple reaction monitoring) for the specific detection of this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Astragalus Species.

| Extraction Method | Species | Solvent | Temperature (°C) | Time | Solvent:Material Ratio | Yield | Reference |

| Alcohol Reflux | A. mongholicus | 90% Ethanol | 75 | 2.5 h | 20:1 (mL/g) | 0.934 mg/g | [4][5] |

| Microwave-Assisted | A. membranaceus | 95% Ethanol | 90 | 20 min | 15:1 (g/mL) | 0.489% | [4] |

| Ultrasound-Assisted | Semen astragali complanati | Not specified | 52 | 34 min | 26:1 (mL/g) | 7.08% (total flavonoids) |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

This protocol provides a comprehensive framework for the extraction and purification of this compound from Astragalus complanatus. Researchers may need to further optimize certain parameters based on the specific characteristics of their plant material and available equipment.

References

- 1. Identification of bioactives from Astragalus chinensis L.f. and their antioxidant, anti-inflammatory and anti-proliferative effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid quantitative analysis of 12 chemical constituents in wild-simulated and cultivated Astragali Radix based on UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemical Synthesis and Purification of Rhamnocitrin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis and purification of Rhamnocitrin (7-O-methylkaempferol), a flavonoid with significant antioxidant, anti-inflammatory, and potential therapeutic properties. The information is intended to guide researchers in obtaining high-purity this compound for in vitro and in vivo studies.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be efficiently achieved through the selective 7-O-methylation of its precursor, kaempferol. The reactivity of the hydroxyl groups on the kaempferol scaffold generally follows the order 7-OH > 4'-OH > 3-OH >> 5-OH, allowing for regioselective methylation at the 7-position under controlled conditions.

Protocol: Selective 7-O-methylation of Kaempferol

This protocol is adapted from a strategy involving the direct methylation of kaempferol.

Materials:

-

Kaempferol

-

Dimethyl sulfate (DMS)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve kaempferol (1 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.2 equivalents).

-

Stir the mixture at room temperature for 20 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: Slowly add dimethyl sulfate (1 equivalent) dropwise to the stirring suspension.

-

Allow the reaction to proceed at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, filter the mixture to remove potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

To the residue, add water and acidify with dilute HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing this compound (as identified by TLC).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a yellow solid.

| Precursor | Reagents | Solvent | Reaction Time | Overall Yield |

| Kaempferol | Dimethyl sulfate, K₂CO₃ | Acetone | 12 hours | 51-77% |

Purification of this compound from Natural Sources

This compound can be isolated from various plant sources. The following protocol outlines a general procedure for its extraction and purification.

Protocol: Isolation and Purification from Plant Material

Materials:

-

Dried and powdered plant material (e.g., Tetracera alnifolia leaves and stem)[1]

-

Methanol or Ethanol (80%)

-

Water

-

Whatman No. 40 filter paper[1]

-

Silica gel or Sephadex LH-20 for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Extraction:

-

For aqueous extraction, boil the dried, powdered plant material (e.g., 25 g) in water (300 mL) for 30 minutes with shaking.[1]

-

Alternatively, perform maceration or soxhlet extraction with 80% methanol.

-

-

Filtration and Concentration:

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Apply the dissolved extract to a silica gel or Sephadex LH-20 column.

-